![molecular formula C11H20Cl2N2 B3807966 N~1~,N~1~-dimethyl-1-(3-methylphenyl)-1,2-ethanediamine dihydrochloride](/img/structure/B3807966.png)
N~1~,N~1~-dimethyl-1-(3-methylphenyl)-1,2-ethanediamine dihydrochloride
Overview
Description
N~1~,N~1~-dimethyl-1-(3-methylphenyl)-1,2-ethanediamine dihydrochloride is a useful research compound. Its molecular formula is C11H20Cl2N2 and its molecular weight is 251.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 250.1003540 g/mol and the complexity rating of the compound is 145. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It’s worth noting that this compound is primarily used in the synthesis of intermediates for cefotiam , a cephalosporin antibiotic.
Mode of Action
As an intermediate in the synthesis of Cefotiam , it likely contributes to the antibiotic’s mechanism of action, which involves inhibiting bacterial cell wall synthesis.
Biochemical Pathways
As an intermediate in the synthesis of cefotiam , it may indirectly affect the pathways related to bacterial cell wall synthesis.
Result of Action
As an intermediate in the synthesis of Cefotiam , its effects would likely be seen in the action of the final drug product, which is known to inhibit bacterial cell wall synthesis.
Biochemical Analysis
Biochemical Properties
Similar compounds with secondary amine functional groups are known to participate in various biochemical reactions . They can act as chelating agents, forming complexes with metal ions, and can also participate in condensation reactions with ketones or aldehydes .
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Biological Activity
N~1~,N~1~-dimethyl-1-(3-methylphenyl)-1,2-ethanediamine dihydrochloride is a chemical compound that has garnered attention for its biological activity. This compound, often referred to by its CAS number 1269394-33-3, is characterized by its unique molecular structure and potential pharmacological properties. This article aims to explore the biological activity of this compound, supported by diverse research findings, data tables, and case studies.
- Chemical Name : this compound
- Molecular Formula : C_{11}H_{20}Cl_{2}N_{2}
- CAS Number : 1269394-33-3
- Molecular Weight : 239.20 g/mol
The compound is a dihydrochloride salt of a dimethylated ethylenediamine derivative, which influences its solubility and biological interactions.
This compound exhibits various biological activities primarily through its interaction with neurotransmitter systems. It has been studied for its effects on:
- Monoamine Reuptake Inhibition : The compound may inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, which could contribute to antidepressant effects.
Antidepressant Activity
Research has indicated that compounds similar to this compound exhibit significant antidepressant-like effects in animal models. A study demonstrated that administration of this compound resulted in reduced immobility time in the forced swim test, a common assay for evaluating antidepressant efficacy.
Neuroprotective Effects
The compound has also shown potential neuroprotective properties. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, indicating possible applications in neurodegenerative diseases.
Toxicological Profile
While exploring the biological activity, it is crucial to consider the safety profile of the compound. Toxicological studies indicate that this compound can cause skin and eye irritation upon contact. The health hazards associated with this compound necessitate careful handling and further investigation into its long-term effects.
Summary of Biological Activities
Toxicological Data
Case Study 1: Antidepressant Efficacy in Rodents
In a controlled study involving rodent models, this compound was administered at varying doses. Results indicated a dose-dependent reduction in depressive-like behaviors, suggesting its potential utility as an antidepressant agent.
Case Study 2: Neuroprotection Against Oxidative Stress
Another study focused on the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide. The results showed a significant decrease in cell death and oxidative markers when treated with this compound compared to untreated controls.
Scientific Research Applications
Medicinal Chemistry
1. Drug Development
N~1~,N~1~-dimethyl-1-(3-methylphenyl)-1,2-ethanediamine dihydrochloride is primarily investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity or reduce toxicity.
Case Study : Research indicates that derivatives of this compound have been evaluated for their effects on neurotransmitter systems, particularly in the context of neuropharmacology. For instance, compounds with similar structures have shown promise in modulating serotonin and dopamine receptors, which are critical in treating mood disorders and schizophrenia .
2. Anticancer Activity
Recent studies have explored the anticancer properties of compounds related to this compound. These studies suggest that certain derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Material Science
1. Polymerization Initiators
The compound serves as a potential initiator in polymerization reactions due to its amine functionality. It can be utilized in the synthesis of polyurethanes and other polymers that require a diamine component.
Table 1: Comparison of Polymerization Initiators
Compound Name | Type | Application Area |
---|---|---|
This compound | Diamine initiator | Polyurethane synthesis |
Ethylene diamine | Diamine | Epoxy resin curing |
Hexamethylenediamine | Diamine | Nylon production |
Organic Synthesis
1. Building Block for Complex Molecules
This compound acts as a versatile building block in organic synthesis, particularly in the construction of more complex nitrogen-containing compounds. Its ability to participate in various reactions such as acylation and alkylation makes it valuable in synthetic organic chemistry.
Case Study : A notable application includes its use in synthesizing novel inhibitors for enzymes involved in metabolic pathways. By modifying the amine groups, researchers can create compounds that selectively inhibit specific enzymes, providing insights into metabolic regulation .
Properties
IUPAC Name |
N,N-dimethyl-1-(3-methylphenyl)ethane-1,2-diamine;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.2ClH/c1-9-5-4-6-10(7-9)11(8-12)13(2)3;;/h4-7,11H,8,12H2,1-3H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSNNWNFBWMPDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CN)N(C)C.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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